{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol {2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol
Brand Name: Vulcanchem
CAS No.: 338982-34-6
VCID: VC1998425
InChI: InChI=1S/C12H10ClNOS/c13-10-5-1-2-6-11(10)16-12-9(8-15)4-3-7-14-12/h1-7,15H,8H2
SMILES: C1=CC=C(C(=C1)SC2=C(C=CC=N2)CO)Cl
Molecular Formula: C12H10ClNOS
Molecular Weight: 251.73 g/mol

{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol

CAS No.: 338982-34-6

Cat. No.: VC1998425

Molecular Formula: C12H10ClNOS

Molecular Weight: 251.73 g/mol

* For research use only. Not for human or veterinary use.

{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol - 338982-34-6

Specification

CAS No. 338982-34-6
Molecular Formula C12H10ClNOS
Molecular Weight 251.73 g/mol
IUPAC Name [2-(2-chlorophenyl)sulfanylpyridin-3-yl]methanol
Standard InChI InChI=1S/C12H10ClNOS/c13-10-5-1-2-6-11(10)16-12-9(8-15)4-3-7-14-12/h1-7,15H,8H2
Standard InChI Key QKJRUHFQCBPDMG-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)SC2=C(C=CC=N2)CO)Cl
Canonical SMILES C1=CC=C(C(=C1)SC2=C(C=CC=N2)CO)Cl

Introduction

Physical and Chemical Properties

{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol possesses specific physical and chemical properties that are essential for understanding its behavior in various chemical and biological systems. The compound's properties are detailed in Table 1.

Table 1: Physical and Chemical Properties of {2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol

PropertyValueSource
CAS Number338982-34-6
Molecular FormulaC₁₂H₁₀ClNOS
Molecular Weight251.73 g/mol
IUPAC Name[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methanol
Physical StateSolid
Melting Point92-94°C
Boiling Point372.0±42.0°C (Predicted)
Density1.38±0.1 g/cm³ (Predicted)
pKa13.16±0.10 (Predicted)
Standard InChIInChI=1S/C12H10ClNOS/c13-10-5-1-2-6-11(10)16-12-9(8-15)4-3-7-14-12/h1-7,15H,8H2
Standard InChIKeyQKJRUHFQCBPDMG-UHFFFAOYSA-N
SMILESC1=CC=C(C(=C1)SC2=C(C=CC=N2)CO)Cl

The chemical structure of {2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol features a chlorine atom at the ortho position of the phenyl ring, which influences its electronic properties and potential interactions with biological targets. The hydroxymethyl group provides a point for potential derivatization and hydrogen bond formation, which could be significant for its biological activity and synthetic utility.

Structural Characteristics

The molecular structure of {2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol consists of three key components: a pyridine ring, a chlorophenyl group, and a hydroxymethyl substituent. The arrangement of these components creates a unique three-dimensional structure with specific electronic and steric properties.

Key Structural Features

The pyridine ring serves as the core structure to which both the chlorophenyl group (via a sulfur linkage) and the hydroxymethyl group are attached. The sulfur atom acts as a bridge connecting the pyridine ring and the chlorophenyl group, introducing flexibility and a specific geometric arrangement to the molecule. The 2-chlorophenyl group contains a chlorine atom at the ortho position, which affects the electron distribution within the phenyl ring and potentially influences intermolecular interactions.

The hydroxymethyl group (-CH₂OH) attached to the pyridine ring at position 3 provides a hydrophilic moiety that can participate in hydrogen bonding interactions. This functional group is often essential for biological activity, as it can interact with target proteins through hydrogen bonding and potentially undergo further chemical modifications.

Structural Significance

The specific arrangement of atoms in {2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol creates a molecule with distinct regions of hydrophobicity and hydrophilicity. The chlorophenyl group contributes to the hydrophobic character, while the hydroxymethyl group and the nitrogen in the pyridine ring provide hydrophilic regions. This amphiphilic nature is often advantageous for drug-like molecules, as it can facilitate membrane permeability and binding to protein targets with varied surface properties.

Applications and Research Findings

{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol has several potential applications, particularly in medicinal chemistry and pharmaceutical research. Although specific research on this exact compound is limited in the available literature, its structural features suggest potential uses in drug development.

Medicinal Chemistry Applications

Compounds with similar structural motifs to {2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol have demonstrated potential in various medicinal chemistry applications:

  • Antimicrobial Agents: Compounds with similar structures have shown antimicrobial properties, making them candidates for the development of new antibiotics.

  • Drug Development: The unique structure of this compound, with its pyridine ring, thioether linkage, and hydroxymethyl group, makes it a potentially interesting scaffold for the development of bioactive molecules that could interact with specific biological targets.

SupplierProduct NumberPurityPackage SizeNotesSource
Matrix ScientificNot specified≥95%Not specifiedSupplies to Avantor
VulcanchemVC1998425Not specifiedNot specifiedFor research use only
Aladdin ScientificC394583-1gNot specified1 gramNot for medical or consumer use
Aladdin ScientificC394583-500mgNot specified500 mg$281.90
AK Scientific0797AENot specified5g$1454 (as of 2021)
American Custom ChemicalsHCH003841895.00%1g, 5g, 10g$866.13, $1473.32, $2125.32 (as of 2021)

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